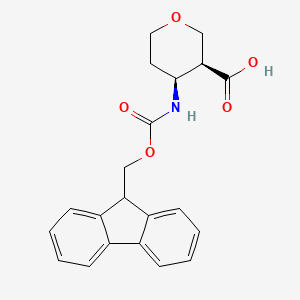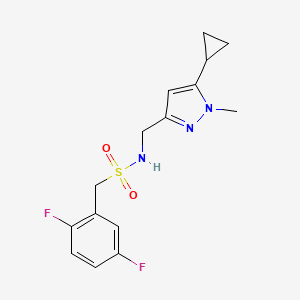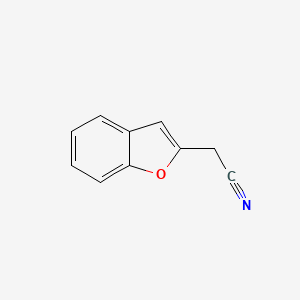
2-(1-Benzofuran-2-yl)acetonitrile
Overview
Description
2-(1-Benzofuran-2-yl)acetonitrile is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring attached to an acetonitrile group
Mechanism of Action
Target of Action
2-(1-Benzofuran-2-yl)acetonitrile is a compound that belongs to the class of benzofuran derivatives Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown dramatic anticancer activities .
Mode of Action
For instance, some benzofurans can prevent certain serine/threonine kinases from functioning by interfering with the cell cycle during the G2/M phase . This interference has been linked to the development of cancer .
Biochemical Pathways
Benzofuran derivatives have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects . For instance, a substituted benzofuran compound was found to inhibit the growth of different types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have shown inhibitory effects on certain serine/threonine kinases .
Cellular Effects
Benzofuran compounds have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran compounds are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. Another approach includes the use of α-(2-formylaryloxy)acetonitriles with arylboronic acids, catalyzed by nickel(II) acetylacetonate, to yield 2-aroylbenzofurans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Benzofuran carboxylic acids.
Reduction: Benzofuran primary amines.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Benzofuran-2-yl)acetonitrile has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoylbenzo[b]furans
- Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones)
- 2-Phenylbenzofuran
Uniqueness
2-(1-Benzofuran-2-yl)acetonitrile is unique due to its specific structural features, including the presence of both a benzofuran ring and an acetonitrile group. This combination imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDLHQOQMQIFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
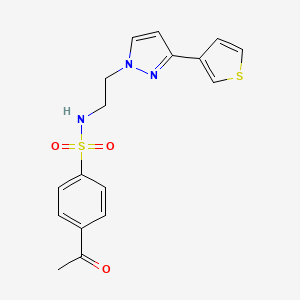
![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2819895.png)
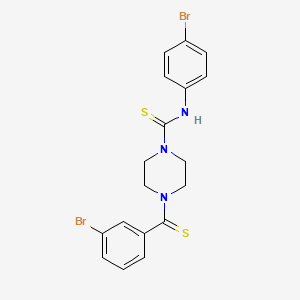
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2819905.png)
![3-[(4-Fluorophenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B2819906.png)
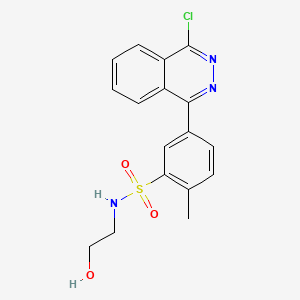
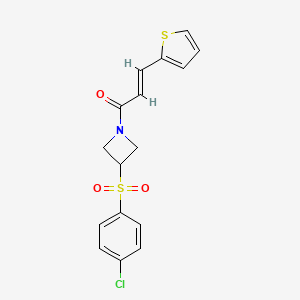
![N-[2-methyl-2-(thiophen-3-yl)propyl]oxane-4-carboxamide](/img/structure/B2819911.png)
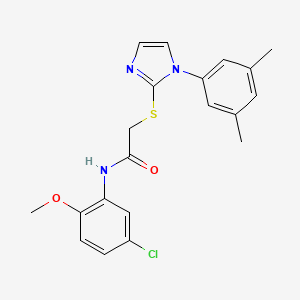

![4-(diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2819915.png)
